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Cat. No.: B107582 Get Quote

Introduction: Prostacyclin (PGI2), a naturally occurring prostanoid, is a potent vasodilator and

the most powerful endogenous inhibitor of platelet aggregation known.[1] Its therapeutic

potential in cardiovascular diseases is significant; however, its clinical utility is severely

hampered by its chemical instability, as it readily hydrolyzes under physiological conditions.

This limitation spurred the development of stable synthetic analogs, leading to the discovery of

Carbacyclin (also known as Carbaprostacyclin or carba-PGI2).[1] Carbacyclin replaces the

labile enol ether oxygen of prostacyclin with a methylene group, conferring chemical stability

while retaining a similar physiological activity profile.[1][2] This guide provides an in-depth

technical overview of the discovery, synthesis, mechanism of action, and pharmacological

profile of Carbacyclin for researchers, scientists, and drug development professionals.

Physicochemical Properties
Property Value Reference

Molecular Formula C₂₁H₃₄O₄

Molecular Weight 350.49 g/mol

CAS Number 69552-46-1

Alternate Names
Carbaprostacyclin, cPGI,

Carba-PGI2

Purity >99%

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b107582?utm_src=pdf-interest
https://pubs.rsc.org/en/content/articlelanding/1987/c3/c39870000267/unauth
https://www.benchchem.com/product/b107582?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1987/c3/c39870000267/unauth
https://www.benchchem.com/product/b107582?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1987/c3/c39870000267/unauth
https://pubmed.ncbi.nlm.nih.gov/6992234/
https://www.benchchem.com/product/b107582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action & Signaling Pathways
Carbacyclin exerts its biological effects through a multifaceted mechanism involving at least

two distinct signaling pathways. The primary, well-characterized pathway is dependent on the

prostacyclin (IP) receptor, while a secondary pathway operates independently of this receptor,

involving the peroxisome proliferator-activated receptor (PPAR) delta.

IP Receptor-Dependent Pathway
The canonical signaling cascade is initiated by the binding of Carbacyclin to the Gs protein-

coupled prostacyclin (IP) receptor. This activation stimulates adenylyl cyclase, leading to an

increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels

subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream

targets, ultimately resulting in vasodilation and the potent inhibition of platelet aggregation.
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Diagram 1: Carbacyclin's IP Receptor-Dependent Signaling Pathway.

IP Receptor-Independent (PPARδ) Pathway
Carbacyclin can also function independently of the IP receptor by activating the peroxisome

proliferator-activated receptor delta (PPARδ). This pathway involves Carbacyclin entering the

cell and directly influencing gene expression. For example, it has been shown to induce the

expression of carnitine palmitoyltransferase-1 (CPT-1) mRNA in cardiomyocytes through

PPARδ activation, suggesting a role in cellular metabolism.
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Diagram 2: Carbacyclin's IP Receptor-Independent (PPARδ) Pathway.

Synthesis of Carbacyclin
Since its discovery, numerous synthetic routes to Carbacyclin have been reported. A notable

and highly stereocontrolled approach starts from simple acyclic materials and utilizes a

Titanium(II)-mediated tandem cyclization as the key reaction step. This method efficiently

constructs the core bicyclic structure with high stereoselectivity.

Key Synthesis Workflow Example: Ti(II)-Mediated
Cyclization
The synthesis outlined below achieves the preparation of (±)-Carbacyclin from acyclic starting

materials in five steps with a good overall yield.
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Step 1: Ti(II)-Mediated Cyclization Step 2: Stereoselective Reduction Step 3: Acetylation Step 4: Palladium-Catalyzed Rearrangement Step 5: SaponificationEthyl (E,E)-5-alkylidene-
2,7-octadienoate (3a)

Intermediate 2a

(E)-2-octenal (4a)

Intermediate 6
(11α-hydroxy)

Intermediate 8
(11,13-bis acetate)

Intermediate 9
(11,15-bis acetate) (±)-Carbacyclin (1)
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Diagram 3: Workflow for the Synthesis of (±)-Carbacyclin.

Quantitative Data for Synthesis Steps
The following table summarizes the yields for the key steps in the Ti(II)-mediated synthesis of

(±)-Carbacyclin.

Step Reaction
Reagents/Conditio
ns

Yield

1
Ti(II)-Mediated

Tandem Cyclization
Ti(Oi-Pr)₄, i-PrMgCl -

2
Stereoselective

Reduction
NaBH₄, MeOH, 0 °C

43% (isolated yield of

key isomer)

3 Acetylation Ac₂O, pyridine 97%

4
Allylic Acetate

Rearrangement
PdCl₂(CH₃CN)₂, THF -

5 Saponification -
65% (from

intermediate 9)

Overall - - ~27%

Pharmacological Profile
Carbacyclin is a potent but less powerful analog of prostacyclin. Its chemical stability,

however, makes it a valuable tool for research and a potential therapeutic agent.
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Parameter Description Value Species Reference

Anti-Platelet

Aggregation

In vitro activity

relative to

prostacyclin

(ADP or

collagen-

induced)

0.03x
Human, Dog,

Rabbit

Anti-Platelet

Aggregation

Ex vivo activity

relative to

prostacyclin

0.1x Dog, Rabbit

Receptor Binding

Affinity (Kd)

Not readily

available, but

described as

high affinity for

the IP receptor.

- -

Vasodilation

Reduces

systemic arterial

blood pressure.

Potent Dog, Rabbit, Rat

Key Experimental Protocols
Synthesis Step 2: Stereoselective Reduction of Ketone
2a
This protocol describes the reduction of the ketone intermediate to the crucial 11α-hydroxy

product.

Preparation: Dissolve the ketone intermediate (2a) in methanol (MeOH).

Cooling: Cool the solution to 0 °C in an ice bath.

Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution while

stirring.
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Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC)

until the starting material is consumed.

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous

solution of ammonium chloride (NH₄Cl).

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the resulting crude mixture of isomers (6 and 7) via column

chromatography on silica gel to isolate the desired 11α-hydroxy product (6).

Platelet Aggregation Assay (In Vitro)
This assay measures the ability of Carbacyclin to inhibit platelet aggregation induced by an

agonist like ADP.

Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2%

sodium citrate as an anticoagulant.

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g.,

200 x g) for 15 minutes at room temperature. Carefully collect the upper layer, which is the

platelet-rich plasma (PRP).

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed

(e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a

reference (100% transmission).

Assay Procedure:

Place a sample of PRP in an aggregometer cuvette with a stir bar at 37 °C.

Add a known concentration of Carbacyclin (or vehicle control) and incubate for a defined

period (e.g., 2 minutes).

Add an agonist, such as adenosine diphosphate (ADP) or collagen, to induce aggregation.
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Record the change in light transmission through the sample for several minutes.

Aggregation causes the PRP to become more transparent.

Data Analysis: Calculate the percentage inhibition of aggregation for each Carbacyclin
concentration compared to the vehicle control. Determine the IC₅₀ value, which is the

concentration of Carbacyclin required to inhibit platelet aggregation by 50%.

Conclusion
Carbacyclin represents a significant achievement in medicinal chemistry, providing a

chemically stable and potent analog of the highly labile prostacyclin. Its discovery has enabled

extensive research into the roles of the IP receptor and has provided a valuable

pharmacological tool. The development of stereocontrolled synthetic routes has made this

molecule accessible for further investigation. With its dual signaling capabilities through both IP

receptor-dependent and PPARδ pathways, Carbacyclin continues to be a subject of interest

for its potential therapeutic applications in cardiovascular and metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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